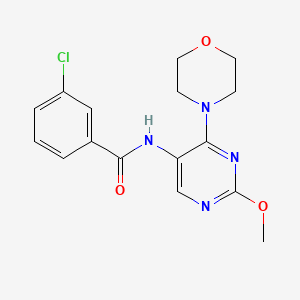
2-(1-Piperidyl)-2-(p-tolyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidyl)-2-(p-tolyl)acetonitrile, commonly known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C15H19N.
Aplicaciones Científicas De Investigación
Optical Activity in Synthesis :
- The reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine in acetonitrile was studied, leading to the synthesis of optically active 4-hydroxyalk-2-enenitriles (Nolcami et al., 1986).
Metal Complex Synthesis and Properties :
- Research on complexes of 2-phenyl-4-(piperidyl-1)-pyrido[2,3-a]anthraquinone with transition metals was conducted. These complexes were synthesized and characterized, with some spectral parameters measured (Strashnova et al., 2007).
Novel Synthesis Methods :
- A study focused on the synthesis of 1-chlorovinyl p-tolyl sulfoxides with cyanomethyllithium (lithium α-carbanion of acetonitrile), leading to the creation of 2,4,4-trisubstituted 2-cyclopentenones (Satoh & Wakasugi, 2003).
Basicity Scale in Acetonitrile :
- The creation of a self-consistent spectrophotometric basicity scale in acetonitrile was reported. This scale includes various bases such as pyridine and DBU, spanning nearly 12 pKa units (Kaljurand et al., 2000).
Carbonyl Sulfide Elimination Studies :
- Pyrolysis of specific thionocarbonates in acetonitrile was investigated, leading to the formation of compounds like 1-benzyl-4-phenoxyhexahydro-1H-azepine with the liberation of carbonyl sulfide (Sakanoue et al., 1990).
Synthesis of Unusual Phenyl Sulfones :
- The study explored the reaction of aldehydes with p-tolylsulfinylmethyl phenyl sulfone in the presence of piperidine in acetonitrile, leading to the synthesis of E-γ-hydroxy-αβ-unsaturated phenyl sulfones (Dominguez & Carretero, 1990).
Palladium Complexes Study :
- Research on palladium tris(o-tolyl)phosphine mono(amine) complexes was conducted, revealing insights into the synthesis and solution structure of these complexes (Widenhoefer, Zhong & Buchwald, 1996).
Rhenium Nitrosyl Complexes for Catalysis :
- A study focused on tris(acetonitrile)dibromonitrosylrhenium(I) compounds and their application in hydrogenations and hydrosilylations (Choualeb et al., 2008).
Evans Aziridination Procedure Application :
- This research investigated the reaction of specific compounds with PhI-NSO2Ar in the presence of catalytic copper (II) triflate in acetonitrile, leading to aziridine-2-carboxylates (Dauban & Dodd, 1998).
Asymmetric Synthesis of Cyclopentenones :
- The study presented a novel synthesis method, including asymmetric synthesis, for 2,4,4-trisubstituted 2-cyclopentenones using 1-chlorovinyl p-tolyl sulfoxides and acetonitrile (Wakasugi & Satoh, 2005).
Propiedades
IUPAC Name |
2-(4-methylphenyl)-2-piperidin-1-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-12-5-7-13(8-6-12)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCMMRYKLWCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperidyl)-2-(p-tolyl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

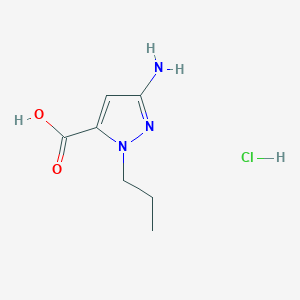
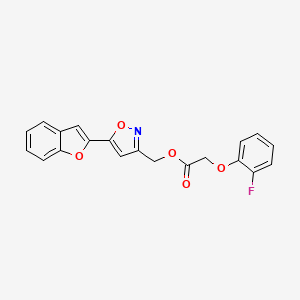
![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)


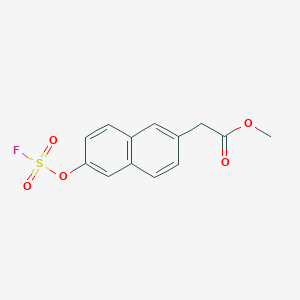
![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)
![Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride](/img/structure/B2462468.png)
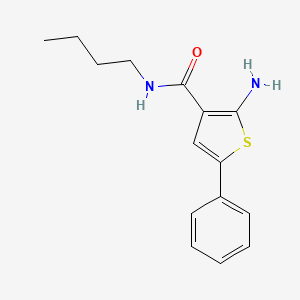


![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)

